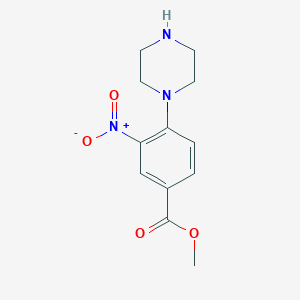

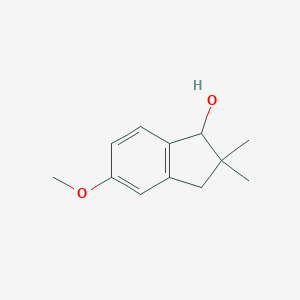

![molecular formula C11H12N2O B069914 [4-(2-Methylimidazol-1-yl)phenyl]methanol CAS No. 167758-58-9](/img/structure/B69914.png)

[4-(2-Methylimidazol-1-yl)phenyl]methanol

Overview

Description

4-(2-Methylimidazol-1-yl)phenylmethanol (MIPM) is an organic compound with a wide range of applications in the scientific research field. As a synthetic compound, MIPM is useful for its ability to be used in a variety of laboratory experiments. It is a stable, non-toxic, and non-volatile compound that is relatively easy to synthesize. MIPM has been used for a variety of purposes, including as a reagent for organic synthesis, as a fluorescent probe for the detection of biomolecules, and as a drug delivery vehicle.

Scientific Research Applications

Catalytic Applications

One study focuses on the use of methanol as a hydrogen source and C1 synthon in chemical synthesis, where RuCl3.xH2O is employed as a catalyst for selective N-methylation of amines. This method showcases the utility of simple alcohols in organic synthesis, providing a clean and cost-effective approach to synthesizing pharmaceutical agents and key intermediates through late-stage functionalization (Sarki et al., 2021).

Material Science

A novel three-dimensional CdII coordination polymer based on bis[4-(2-methylimidazol-1-yl)phenyl]methanone demonstrates selective and sensitive sensing for Fe3+ ions in aqueous solution, along with high photocatalytic activity for the degradation of methylene blue under UV light irradiation. This highlights the potential of such compounds in environmental remediation and sensing applications (Sun et al., 2022).

Organic Synthesis

The synthesis of imidazolyl-PTA derivatives as water-soluble ligands for ruthenium-catalyzed hydrogenations is another significant application. These compounds, featuring 1-methylimidazolyl groups, offer enhanced water solubility and have been utilized in forming complexes with ruthenium, highlighting their relevance in catalytic hydrogenation reactions (Krogstad et al., 2011).

Analytical Chemistry

In analytical chemistry, the determination of 2-methylimidazole and 4-methylimidazole in imidazole by HPLC has been reported. This study underscores the importance of precise analytical methods for characterizing compounds and their impurities in research and industrial applications (Xiao-we, 2014).

Intermolecular Interaction Studies

The investigation of intermolecular interactions in a binary system of 1-methylimidazole with methanol through experimental and computational studies illustrates the complex behavior of these compounds in solution. Such studies are crucial for understanding solvation dynamics and designing better solvents and catalyst systems (Guo et al., 2013).

Mechanism of Action

Target of Action

It is known that imidazole derivatives can interact with various proteins such asCarbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in the function of these proteins .

Biochemical Pathways

Given its potential targets, it may influence pathways related to ph regulation, oxygen transport, and energy production .

Result of Action

Based on its potential targets, it may influence cellular processes such as ph regulation, oxygen transport, and energy production .

Safety and Hazards

properties

IUPAC Name |

[4-(2-methylimidazol-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEGKOWEHCVONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471301 | |

| Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167758-58-9 | |

| Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)

![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)

![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)

![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)

![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)

![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)